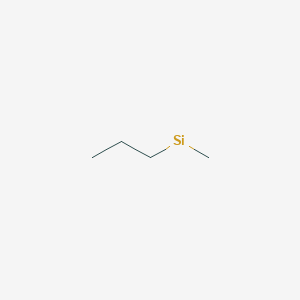
Methylpropylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylpropylsilane is an organosilicon compound with the molecular formula C4H12Si. It is a member of the alkylsilanes family, characterized by a silicon atom bonded to both methyl and propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylpropylsilane can be synthesized through several methods. One common approach involves the reaction of methylsilane with propyl halides under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the silicon-carbon bond. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the reaction of silicon tetrachloride with methyl and propyl Grignard reagents. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity of the product. The resulting this compound is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Methylpropylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of silanes with lower oxidation states. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions where the methyl or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are often carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine); reactions may require catalysts and are performed under controlled temperatures.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Lower oxidation state silanes
Substitution: Halogenated silanes, other substituted silanes
Scientific Research Applications
Methylpropylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in biomaterials and drug delivery systems due to its biocompatibility and ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and medical devices. Its unique chemical properties make it suitable for use in targeted drug delivery and imaging.
Industry: Utilized in the production of coatings, adhesives, and sealants. .
Mechanism of Action
The mechanism of action of methylpropylsilane involves its interaction with various molecular targets and pathways. In biological systems, it can form stable bonds with proteins and other biomolecules, potentially altering their function. The silicon atom in this compound can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Methylpropylsilane can be compared with other similar compounds, such as:
Dimethylsilane: Contains two methyl groups bonded to silicon. It has different reactivity and applications compared to this compound.
Trimethylsilane: Contains three methyl groups bonded to silicon. It is more volatile and has different chemical properties.
Methylpentylsilane: Contains a pentyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific combination of methyl and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Properties
Molecular Formula |
C4H10Si |
|---|---|
Molecular Weight |
86.21 g/mol |
InChI |
InChI=1S/C4H10Si/c1-3-4-5-2/h3-4H2,1-2H3 |
InChI Key |
ONUDQGKJYPMMMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















